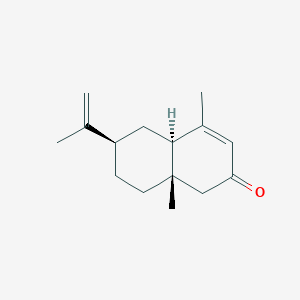

Eudesma-3,11-dien-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eudesma-3,11-dien-2-one is a natural product . It is isolated from the herbs of Chloranthus japonicus . It is also known to exhibit insecticidal activity against main pests to crops such as Lipaphis erysimi, Sitobion avenae, Rhopalosiphum padi, and Aphis craccivora .

Molecular Structure Analysis

The molecular formula of Eudesma-3,11-dien-2-one is C15H22O . The molecular weight is 216.319 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Eudesma-3,11-dien-2-one is an oil . The exact density, boiling point, and melting point are not available . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Antifungal and Antibacterial Properties : Eudesma-3,11(13)-dien-12-oic acid, a related compound, is known for its antifungal and antibacterial properties. This indicates a potential for Eudesma-3,11-dien-2-one in similar applications (Chen et al., 2001).

Anti-inflammatory and Antipyretic Activities : Some eudesmane acids, including derivatives of Eudesma-3,11-dien-2-one, exhibit anti-inflammatory and antipyretic activities, suggesting their use in treating inflammation and fever (Chen et al., 2001).

Biological Activities of Eudesmane Derivatives : Various eudesmane-type sesquiterpene derivatives have been isolated from plants like Saussurea conica, showing the diversity and biological significance of this class of compounds. These derivatives, including Eudesma-3,11-dien-2-one, are important for their unique structures and potential bioactivities (Fan et al., 2004).

Glucose Consumption Activity : In a study involving compounds from Caragana intermedia, a eudesmane derivative showed significant glucose consumption activity, suggesting a potential application in diabetes management (Sun et al., 2004).

Chemotaxonomic Significance : Eudesmane derivatives, including Eudesma-3,11-dien-2-one, have been identified in various plant species and are used for chemotaxonomic classification, indicating their importance in botanical research (Ji et al., 2016).

Sesquiterpene Synthesis : Studies on the synthesis of Eudesma-3,11-dien-2-one and related compounds are crucial for understanding their chemical properties and for potential pharmaceutical applications (Endo & Hikino, 1979).

特性

IUPAC Name |

(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZATFCVCDHOLU-SNPRPXQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eudesma-3,11-dien-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。